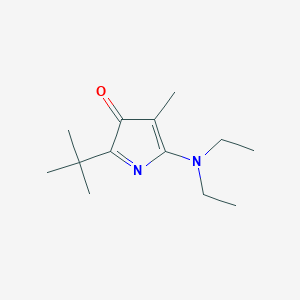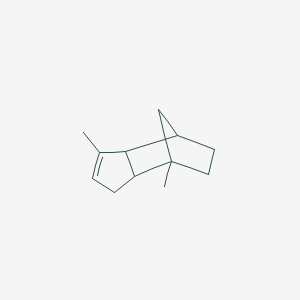
3-Ethylnon-8-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylnon-8-EN-3-OL is an organic compound with the molecular formula C11H22O It is a type of alcohol characterized by the presence of an ethyl group and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylnon-8-EN-3-OL can be achieved through several methods. One common approach involves the reaction of non-8-en-3-one with ethylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an anhydrous ether solvent at low temperatures to ensure the formation of the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of non-8-en-3-one in the presence of ethyl alcohol. This method allows for large-scale production with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethylnon-8-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in the formation of saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 3-ethylnon-8-en-3-one or 3-ethylnon-8-enoic acid.
Reduction: Formation of 3-ethylnonan-3-ol.
Substitution: Formation of 3-ethylnon-8-en-3-chloride.
Scientific Research Applications
3-Ethylnon-8-EN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 3-Ethylnon-8-EN-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects. For example, in biological systems, it may influence signaling pathways related to inflammation and microbial defense.
Comparison with Similar Compounds
Similar Compounds
3-Ethylnon-8-EN-2-OL: Similar structure but with the hydroxyl group at a different position.
3-Ethylnon-7-EN-3-OL: Similar structure but with the double bond at a different position.
3-Methylnon-8-EN-3-OL: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
3-Ethylnon-8-EN-3-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its position of the ethyl group and double bond makes it particularly valuable in certain synthetic applications and research studies.
Properties
CAS No. |
88295-56-1 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
3-ethylnon-8-en-3-ol |
InChI |
InChI=1S/C11H22O/c1-4-7-8-9-10-11(12,5-2)6-3/h4,12H,1,5-10H2,2-3H3 |
InChI Key |
JKILATQHPAHRJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CCCCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


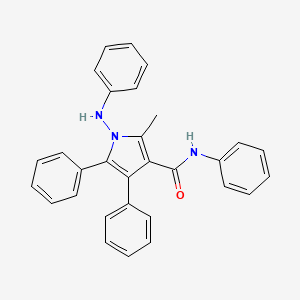
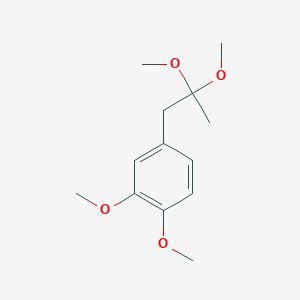
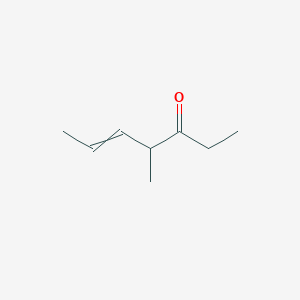
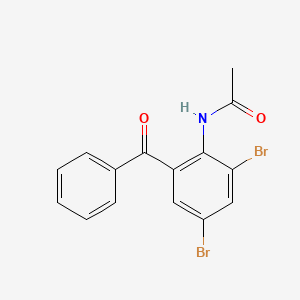
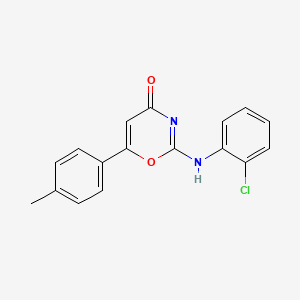
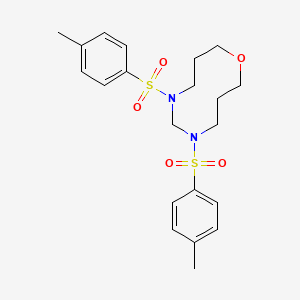
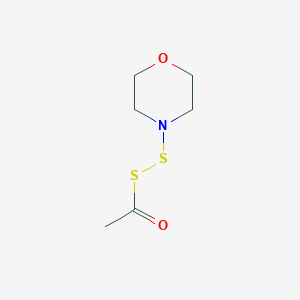
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
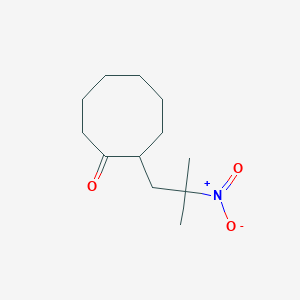

![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)

